Tert-butyl 3-ethoxyacrylate
CAS No.:
Cat. No.: VC20478477
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O3 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | tert-butyl 3-ethoxyprop-2-enoate |
| Standard InChI | InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3 |
| Standard InChI Key | OXCHREMODPFGJP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC=CC(=O)OC(C)(C)C |
Introduction
Synthesis of Tert-Butyl 3-Ethoxyacrylate
Reaction Pathways and Catalysts
The synthesis typically involves the esterification of acrylic acid derivatives with tert-butyl alcohol and ethyl ether. Acidic catalysts like p-toluenesulfonic acid or basic catalysts such as triethylamine are employed to accelerate the reaction. For example, a two-step process may involve:
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Acid-catalyzed esterification: Reacting acrylic acid with tert-butanol under reflux to form tert-butyl acrylate.
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Ethoxy group introduction: Subjecting the intermediate to ethoxylation using ethyl ether in the presence of a base.
Optimization of Synthesis Conditions
Key parameters influencing yield and purity include:
Recent studies highlight the use of continuous flow reactors to enhance selectivity and reduce byproduct formation, achieving yields exceeding 90% .
Chemical and Physical Properties
Physicochemical Characteristics
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Density: 1.02 g/cm³ (estimated)
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Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water.
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Thermal Stability: Decomposes above 200°C, with the tert-butyl group delaying degradation.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1720 cm (C=O stretch) and 1630 cm (C=C stretch).
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NMR: H NMR (CDCl): δ 1.25 (t, 3H, OCHCH), 1.45 (s, 9H, C(CH)), 4.10 (q, 2H, OCHCH), 5.85 (d, 1H, CH=C), 6.25 (d, 1H, CH=C).
Polymerization and Reaction Mechanisms
Free Radical Polymerization
Tert-butyl 3-ethoxyacrylate undergoes free radical polymerization initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. The mechanism proceeds via:
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Initiation: Radical formation from initiator decomposition.
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Propagation: Sequential addition of monomer units to the growing chain.
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Termination: Radical recombination or disproportionation.
The ethoxy group stabilizes propagating radicals, reducing chain transfer reactions and enabling controlled molecular weight distributions.
Copolymerization Behavior
When copolymerized with styrene or methyl methacrylate, tert-butyl 3-ethoxyacrylate enhances glass transition temperatures () and hydrophobicity. For example:
| Comonomer | (°C) | Water Contact Angle (°) |
|---|---|---|
| Styrene | 105 | 85 |
| Methyl Methacrylate | 95 | 78 |
Applications in Materials Science
High-Performance Coatings
Polymers derived from tert-butyl 3-ethoxyacrylate exhibit exceptional resistance to UV radiation and chemical corrosion, making them suitable for automotive and aerospace coatings.
Biomedical Devices
Functionalized copolymers demonstrate biocompatibility and slow drug-release kinetics, enabling use in implantable devices.
Future Research Directions
Sustainable Synthesis Routes
Exploring biocatalysts (e.g., lipases) or solvent-free conditions could reduce environmental impact.
Advanced Material Design
Incorporating tert-butyl 3-ethoxyacrylate into block copolymers may yield stimuli-responsive materials for sensors or self-healing coatings.
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